An In-depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Potential Applications
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of therapeutic agents across neurology, oncology, and infectious diseases.[1][2] Its conformational rigidity and the capacity for diverse functionalization at the nitrogen and carbon atoms make it an exceptionally versatile building block for modulating pharmacological activity.[2][3] This guide focuses on a specific, yet underexplored derivative, 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid .
While extensive public-domain data on this particular molecule is limited, its structural motifs—a piperidine-4-carboxylic acid core (a conformationally restricted analog of the neurotransmitter GABA) and an N-cyclopentylcarbonyl group—suggest significant potential for interaction with biological targets.[1][4] This document serves as a foundational resource for researchers, providing a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its potential pharmacological relevance based on established chemical principles and data from analogous compounds.
Physicochemical and Predicted Properties
Direct experimental data for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is not widely available in peer-reviewed literature.[4] However, we can predict its core properties based on its structure and data from chemical databases. These computed properties provide a valuable baseline for experimental design and analytical method development.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C12H19NO3 | [5][] |
| Molecular Weight | 225.28 g/mol | [7] |
| CAS Number | 147636-33-7 | [5][] |
| XLogP3 | 1.3 | [7] |
| Topological Polar Surface Area | 57.6 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | Predicted based on similar carboxylic acids |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Predicted based on structure |
Synthetic Pathway and Experimental Protocol
The synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid can be logically approached through the acylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is a standard and reliable strategy for the N-functionalization of piperidine rings.
Proposed Retrosynthetic Analysis
A logical retrosynthetic route begins by disconnecting the amide bond, leading back to piperidine-4-carboxylic acid and a cyclopentanecarbonyl derivative.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Workflow
The forward synthesis involves a direct N-acylation of piperidine-4-carboxylic acid using cyclopentanecarbonyl chloride under basic conditions. This one-step process is efficient, leveraging commercially available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol (Proposed)
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.
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Reactant Preparation:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and 1M aqueous sodium hydroxide (NaOH) solution.
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Cool the vigorously stirred mixture to 0°C in an ice bath. Causality: The biphasic system and cooling help to control the exothermicity of the acylation reaction and minimize side reactions. The NaOH deprotonates the secondary amine, activating it for nucleophilic attack, and also neutralizes the HCl byproduct.
-
-
N-Acylation Reaction:
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Dissolve cyclopentanecarbonyl chloride (1.1 eq) in a minimal amount of DCM.
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Add the acid chloride solution dropwise to the cooled reaction mixture over 30 minutes using an addition funnel.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 10:1 DCM:Methanol mixture. The disappearance of the starting piperidine derivative and the appearance of a new, less polar spot indicates product formation.
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-
Workup and Isolation:
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Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer with 1M HCl and then with brine.
-
Carefully acidify the aqueous layer to a pH of ~3-4 with concentrated HCl while cooling in an ice bath. A white precipitate should form. Trustworthiness: Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.
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Collect the precipitate by vacuum filtration, washing with cold deionized water.
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-
Purification and Characterization:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the pure product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
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Predicted Spectroscopic Profile
While actual spectra are unavailable, a predictive analysis based on the compound's structure provides valuable guidance for characterization.[8][9]
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¹H NMR:
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Piperidine Protons: Expect complex multiplets in the range of 1.5-3.5 ppm. The protons alpha to the nitrogen will be deshielded.
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Cyclopentyl Protons: Multiplets would appear in the 1.5-2.8 ppm range.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[10]
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-
¹³C NMR:
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Carbonyl Carbons: Two distinct signals are expected in the deshielded region (165-180 ppm), corresponding to the amide and carboxylic acid carbons.[8]
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Piperidine & Cyclopentyl Carbons: Signals would appear in the aliphatic region (20-60 ppm).
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-
IR Spectroscopy:
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C=O Stretch (Carboxylic Acid): A strong, broad absorption around 1700-1725 cm⁻¹.
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C=O Stretch (Amide): A strong absorption around 1630-1660 cm⁻¹.[9]
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.
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-
Mass Spectrometry (ESI-):
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The primary ion observed would be the [M-H]⁻ ion at m/z ≈ 224.1.
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Potential Applications in Drug Development
The structural features of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid suggest several potential avenues for research in drug discovery.
GABA Receptor Modulation
The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[1] The N-cyclopentylcarbonyl modification could modulate this activity, potentially leading to derivatives with altered potency, selectivity, or pharmacokinetic profiles. This makes the compound a candidate for investigation in neurological disorders where GABAergic signaling is implicated, such as anxiety or epilepsy.
Scaffold for Focused Libraries
This molecule is an excellent starting point for the creation of chemical libraries. The carboxylic acid functionality provides a handle for further derivatization, such as amide coupling, to explore structure-activity relationships (SAR) for various biological targets.
Caption: Logical relationships of structural features to potential applications.
Conclusion
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid represents a molecule of significant interest at the intersection of established pharmacophores. While it remains a largely uncharacterized compound in the public domain, its synthesis is feasible through standard organic chemistry techniques. Its structural relationship to GABA and the proven utility of the N-acyl piperidine scaffold in medicinal chemistry make it a compelling candidate for further investigation. This guide provides the foundational, scientifically-grounded framework necessary for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound.
References
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PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]
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PubChem. 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636. Available from: [Link]
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960 Chemical Network. CAS No.147636-33-7 | 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. Available from: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available from: [Link]
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PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. Available from: [Link]
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